![molecular formula C9H12ClN B13169319 2-(Chloromethyl)-3-ethyl-6-methylpyridine](/img/structure/B13169319.png)
2-(Chloromethyl)-3-ethyl-6-methylpyridine
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Overview
Description
2-(Chloromethyl)-3-ethyl-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the third position, and a methyl group at the sixth position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-ethyl-6-methylpyridine typically involves the chloromethylation of 3-ethyl-6-methylpyridine. One common method is the reaction of 3-ethyl-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-ethyl-6-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-ethyl-6-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-ethyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-methylpyridine
- 2-(Chloromethyl)-4-ethylpyridine
- 2-(Chloromethyl)-5-methylpyridine
Uniqueness
2-(Chloromethyl)-3-ethyl-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyridine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(chloromethyl)-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
XEAVQNXOFQRGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)CCl |
Origin of Product |
United States |
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